Regioisomeric Positioning: 7-Chloro-4-hydroxy Versus 4-Chloro-7-hydroxy Indanone — Differentiated by Melting Point and Electronic Directing Effects
The regioisomer 4-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 81945-10-0) shares the identical molecular formula (C₉H₇ClO₂) and molecular weight (182.60 g·mol⁻¹) with the target compound, yet exhibits a melting point of 122°C compared to a predicted melting point exceeding 200°C for 7-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one . While experimentally measured melting points for the target compound are not widely published, its non-chlorinated parent 4-hydroxyindanone (CAS 40731-98-4) melts at 242–244°C . The pKa difference between the two regioisomers (target compound pKa ~9.22±0.20 predicted for the 4-OH; regioisomer pKa 9.84±0.20 for the 7-OH) reflects the distinct electronic environment of the phenolic hydroxyl, which influences nucleophilicity in etherification and esterification reactions . In electrophilic aromatic substitution, the 7-Cl group in the target compound directs to different positions than the 4-Cl group in the regioisomer, leading to divergent substitution products when either compound is used as a synthetic intermediate [1].
| Evidence Dimension | Melting point (indicative of crystal packing and purity assessment) |
|---|---|
| Target Compound Data | Predicted >200°C (based on 4-hydroxyindanone parent mp 242–244°C; 7-Cl substitution expected to lower mp moderately) |
| Comparator Or Baseline | 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 81945-10-0): mp 122°C (experimentally determined) |
| Quantified Difference | Estimated difference >80°C (target higher-melting than regioisomer); pKa difference ~0.62 units (target 4-OH more acidic) |
| Conditions | Predicted physicochemical properties (ChemicalBook, MolBase); melting point of regioisomer experimentally confirmed at 122°C |
Why This Matters
Procurement of the correct regioisomer is essential when the synthetic sequence demands a 4-hydroxy (rather than 7-hydroxy) indanone scaffold, as the nucleophilic reactivity of the OH group and the electrophilic aromatic substitution directing effects differ substantially between the two isomers.
- [1] MolAid. 7-Chloro-4-hydroxy-1-indanone (CAS 24425-39-6). Computed Properties: LogP 1.9, Heavy Atom Count 12, Rotatable Bonds 0. Reaction information documenting use as electrophile in nucleophilic substitution at the 4-OH position. URL: https://www.molaid.com/MS_136787 View Source
